molecular formula C14H19NO B3974702 N,N-diethyl-4-phenoxy-2-butyn-1-amine

N,N-diethyl-4-phenoxy-2-butyn-1-amine

Cat. No. B3974702
M. Wt: 217.31 g/mol
InChI Key: QGCBSSRDOSERRU-UHFFFAOYSA-N
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Description

N,N-diethyl-4-phenoxy-2-butyn-1-amine, also known as DEPB, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. DEPB has been found to have a unique mechanism of action that makes it a promising candidate for research in various fields of medicine.

Mechanism of Action

N,N-diethyl-4-phenoxy-2-butyn-1-amine is believed to act by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and cell growth. By inhibiting PDE4, this compound may be able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including inhibition of PDE4 activity, reduction of inflammation, and inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of N,N-diethyl-4-phenoxy-2-butyn-1-amine is that it has been found to be relatively non-toxic in animal studies, making it a potentially safe candidate for further research. However, one limitation is that further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are a number of potential future directions for research on N,N-diethyl-4-phenoxy-2-butyn-1-amine, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various fields of medicine. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects.

Scientific Research Applications

N,N-diethyl-4-phenoxy-2-butyn-1-amine has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of various cancer cell lines in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

IUPAC Name

N,N-diethyl-4-phenoxybut-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-3-15(4-2)12-8-9-13-16-14-10-6-5-7-11-14/h5-7,10-11H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCBSSRDOSERRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.